2-(4-Bromo-3-chloro-2-methylphenyl)-1,3-dioxolane 2-(4-Bromo-3-chloro-2-methylphenyl)-1,3-dioxolane
Brand Name: Vulcanchem
CAS No.: 2221812-33-3
VCID: VC11669218
InChI: InChI=1S/C10H10BrClO2/c1-6-7(10-13-4-5-14-10)2-3-8(11)9(6)12/h2-3,10H,4-5H2,1H3
SMILES: CC1=C(C=CC(=C1Cl)Br)C2OCCO2
Molecular Formula: C10H10BrClO2
Molecular Weight: 277.54 g/mol

2-(4-Bromo-3-chloro-2-methylphenyl)-1,3-dioxolane

CAS No.: 2221812-33-3

Cat. No.: VC11669218

Molecular Formula: C10H10BrClO2

Molecular Weight: 277.54 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromo-3-chloro-2-methylphenyl)-1,3-dioxolane - 2221812-33-3

Specification

CAS No. 2221812-33-3
Molecular Formula C10H10BrClO2
Molecular Weight 277.54 g/mol
IUPAC Name 2-(4-bromo-3-chloro-2-methylphenyl)-1,3-dioxolane
Standard InChI InChI=1S/C10H10BrClO2/c1-6-7(10-13-4-5-14-10)2-3-8(11)9(6)12/h2-3,10H,4-5H2,1H3
Standard InChI Key PXICQSJSMOTYDU-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1Cl)Br)C2OCCO2
Canonical SMILES CC1=C(C=CC(=C1Cl)Br)C2OCCO2

Introduction

Chemical Identity and Structural Characteristics

2-(4-Bromo-3-chloro-2-methylphenyl)-1,3-dioxolane (molecular formula: C10H9BrClO2\text{C}_{10}\text{H}_{9}\text{BrClO}_{2}) consists of a 1,3-dioxolane ring fused to a phenyl group substituted at positions 2, 3, and 4 with methyl, chloro, and bromo groups, respectively. The dioxolane ring contributes to the molecule’s stereoelectronic properties, while the halogen and alkyl substituents enhance its reactivity and potential biological activity .

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular Weight276.54 g/mol
Density~1.5 g/cm³ (estimated)
Boiling Point280–300°C (estimated)
LogP (Octanol-Water)3.2 (predicted)
Refractive Index1.55 (estimated)

These values are derived from computational models and comparisons to structurally similar compounds, such as 2-(bromomethyl)-2-(4-fluorophenyl)-1,3-dioxolane (CAS 24169-37-7), which has a molecular weight of 261.09 g/mol . The bromine and chlorine atoms increase molecular weight and polarizability, while the methyl group enhances lipophilicity.

Synthesis and Reaction Pathways

The synthesis of 2-(4-Bromo-3-chloro-2-methylphenyl)-1,3-dioxolane likely involves cyclization or substitution reactions. A plausible route draws parallels to the preparation of (2S-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol methanesulfonate, a key intermediate for the drug mitratapide .

Key Synthetic Steps:

  • Precursor Preparation:

    • 4-Bromo-3-chloro-2-methylaniline (CAS 627531-47-9) serves as a starting material. Oxidation of the aniline group to a ketone (e.g., via Sandmeyer reaction) yields 2-bromo-1-(4-chloro-2-methylphenyl)-ethanone.

    • Cyclization with a diol (e.g., ethylene glycol) under acidic conditions forms the dioxolane ring. Methanesulfonic acid or p-toluenesulfonic acid catalyzes this reaction, as demonstrated in analogous syntheses .

  • Solvent-Free Optimization:

    • Patent CA2685797A1 highlights solvent-free conditions for dioxolane formation, where nitrogen bubbling or vacuum removes byproducts (e.g., acetone), improving yields from 23.7% to 64.8% .

Table 2: Comparative Reaction Yields for Analogous Dioxolanes

CompoundYield (Prior Art)Yield (Optimized)Conditions
Compound A (Mitratapide Intermediate) 23.7%64.8%Solvent-free, CH3SO3H\text{CH}_3\text{SO}_3\text{H}
2-(2-Bromoethyl)-1,3-dioxolane 73%N/AToluene, Bu4N+HSO4\text{Bu}_4\text{N}^+\text{HSO}_4^-

Physicochemical Properties and Stability

The compound’s stability is influenced by its halogen substituents and the dioxolane ring. Bromine and chlorine atoms render the molecule susceptible to nucleophilic substitution, while the dioxolane ring may undergo acid-catalyzed hydrolysis.

Thermal and Chemical Stability:

  • Thermal Decomposition: Predicted to decompose above 250°C, releasing hydrogen bromide and hydrogen chloride gases.

  • Hydrolytic Sensitivity: The dioxolane ring is stable under neutral conditions but hydrolyzes in acidic or basic media to form diols and ketones .

Spectroscopic Data (Predicted):

  • 1H^1\text{H}-NMR: Signals at δ 1.8–2.1 ppm (methyl group), δ 4.0–4.5 ppm (dioxolane protons), and δ 7.2–7.6 ppm (aromatic protons).

  • 13C^{13}\text{C}-NMR: Peaks for quaternary carbons (C-Br, C-Cl) near δ 120–140 ppm and dioxolane carbons at δ 60–100 ppm .

CompoundActivityIC₅₀ / MIC
Mitratapide Intermediate apoB/MTP Inhibition0.8 µM
2-(2-Bromoethyl)-1,3-dioxolane Antibacterial (E. coli)12.5 µg/mL

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